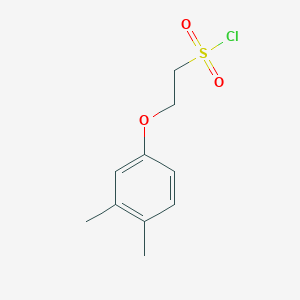
2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H13ClO3S. It is a sulfonyl chloride derivative that is commonly used in organic synthesis and various chemical reactions. This compound is known for its reactivity and versatility in forming sulfonate esters and other derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(3,4-dimethylphenoxy)ethanol with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The reaction proceeds as follows:
2-(3,4-Dimethylphenoxy)ethanol+SO2Cl2→2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride+HCl
The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile at a controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound.
化学反応の分析
Types of Reactions
2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonate esters, sulfonamides, and sulfonate salts.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar organic solvents like dichloromethane or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are used under controlled conditions to achieve the desired substitution.
Major Products Formed
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonamides: Formed by the reaction with amines.
Sulfonate Salts: Formed by the reaction with thiols.
科学的研究の応用
2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for introducing sulfonate groups into organic molecules, which can be further transformed into various functional groups.
Pharmaceutical Research: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of sulfonated polymers and materials with specific properties.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of 2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles. This reactivity allows it to form stable sulfonate esters, sulfonamides, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
類似化合物との比較
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride: Similar in structure but with methoxy groups instead of methyl groups on the aromatic ring.
2-(3,4-Dichlorophenoxy)ethane-1-sulfonyl chloride: Contains chlorine atoms instead of methyl groups on the aromatic ring.
Uniqueness
2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride is unique due to the presence of methyl groups on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. The methyl groups can also affect the compound’s solubility and interaction with other molecules, making it distinct from its analogs.
特性
分子式 |
C10H13ClO3S |
|---|---|
分子量 |
248.73 g/mol |
IUPAC名 |
2-(3,4-dimethylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO3S/c1-8-3-4-10(7-9(8)2)14-5-6-15(11,12)13/h3-4,7H,5-6H2,1-2H3 |
InChIキー |
USPHBKFUMQCHTQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OCCS(=O)(=O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



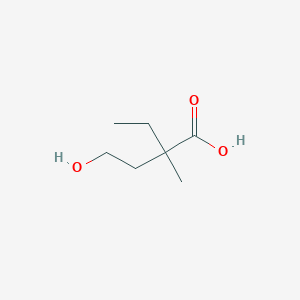
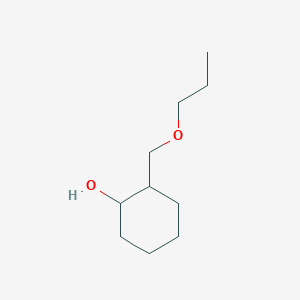

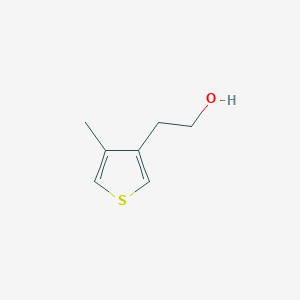
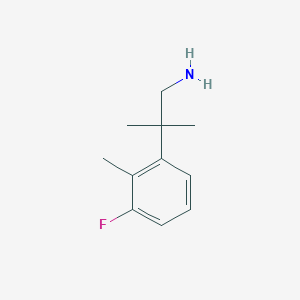
![2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone](/img/structure/B13618377.png)


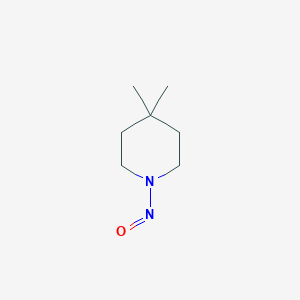

![Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride](/img/structure/B13618410.png)

![(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13618423.png)
